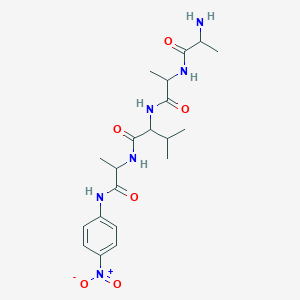

Ala-Ala-Val-Ala p-nitroanilide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-(2-aminopropanoylamino)propanoylamino]-3-methyl-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N6O6/c1-10(2)16(25-19(29)13(5)22-17(27)11(3)21)20(30)23-12(4)18(28)24-14-6-8-15(9-7-14)26(31)32/h6-13,16H,21H2,1-5H3,(H,22,27)(H,23,30)(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDBEYLQKXTZOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399405 |

Source

|

| Record name | Ala-Ala-Val-Ala p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102185-27-3 |

Source

|

| Record name | Ala-Ala-Val-Ala p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ala-Ala-Val-Ala p-nitroanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Suc-Ala-Ala-Val-Ala-pNA: A Chromogenic Substrate for Protease Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-L-alanyl-L-alanyl-L-valyl-L-alanine p-nitroanilide (Suc-Ala-Ala-Val-Ala-pNA) is a synthetic tetrapeptide derivative that serves as a valuable tool in biochemical and pharmaceutical research.[1] Its primary application lies in its use as a chromogenic substrate for the detection and quantification of protease activity, most notably for neutrophil elastase.[2] The succinyl group at the N-terminus enhances its solubility in aqueous solutions, a critical feature for enzymatic assays.[1] The peptide sequence, Ala-Ala-Val-Ala, is designed to be a specific target for certain serine proteases. Upon enzymatic cleavage of the amide bond between the C-terminal alanine and the p-nitroanilide (pNA) moiety, the yellow chromophore, p-nitroaniline, is released. The rate of p-nitroaniline formation, which can be monitored spectrophotometrically, is directly proportional to the enzymatic activity under appropriate conditions. This property makes Suc-Ala-Ala-Val-Ala-pNA an essential reagent for enzyme kinetics studies, inhibitor screening, and drug discovery programs targeting proteases.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Suc-Ala-Ala-Val-Ala-pNA is crucial for its proper handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 108322-03-8 | [1] |

| Molecular Formula | C24H34N6O9 | [1] |

| Molecular Weight | 550.57 g/mol | [1] |

| Appearance | White to off-white powder | Generic observation |

| Solubility | Soluble in DMF (10 mg/mL) | Sigma-Aldrich |

| Sparingly soluble in aqueous buffers | Inferred from general peptide properties | |

| Soluble in DMSO | [3] | |

| Storage Temperature | -20°C | Sigma-Aldrich |

Mechanism of Action: The Enzymatic Hydrolysis of Suc-Ala-Ala-Val-Ala-pNA

The utility of Suc-Ala-Ala-Val-Ala-pNA as a protease substrate is centered on its specific cleavage by enzymes like neutrophil elastase. This serine protease recognizes and binds to the peptide sequence of the substrate. The catalytic triad within the enzyme's active site facilitates the hydrolysis of the peptide bond between the C-terminal alanine and the p-nitroanilide group. This enzymatic reaction releases p-nitroaniline, a chromophore with a maximum absorbance at approximately 405-410 nm.

Sources

- 1. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EPC Elastin Products Company > Method > PPE assay using NS945 [elastin.com]

An In-depth Technical Guide to Chromogenic Substrates for Subtilisin-like Serine Proteases

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of chromogenic substrates for the activity-based profiling of subtilisin-like serine proteases. It moves beyond mere protocols to explain the underlying principles, empowering users to design, execute, and interpret assays with scientific rigor.

Introduction: The "Why" of Protease Activity Assays

Subtilisin-like proteases are a ubiquitous family of serine endopeptidases, characterized by a catalytic triad typically composed of Asp, His, and Ser residues.[1][2] These enzymes are not only critical industrial workhorses in detergents and food processing but also play pivotal roles in complex biological processes, including post-translational modification and pathogenesis.[3][4] Consequently, the ability to accurately measure their enzymatic activity is paramount for both basic research and therapeutic development.

While methods exist to quantify total protease protein levels, these often fail to capture the functional state of the enzyme, which is subject to extensive post-translational regulation such as zymogen activation and inhibition by endogenous molecules.[5] Activity-based assays using chromogenic substrates offer a direct, real-time measurement of functional protease activity, providing a more biologically relevant metric.[5][6]

The Core Principle: Engineering a Colorimetric Readout

Chromogenic protease assays are a type of homogenous assay where substrate turnover is detected directly in the reaction mixture.[6][7] The technology hinges on a synthetic peptide substrate ingeniously designed with two key components:

-

A Specificity-Determining Peptide Sequence: This short chain of amino acids mimics the natural cleavage site of the target protease. The composition and length of this sequence are the primary determinants of the substrate's selectivity.

-

A Chromogenic Reporter Group: Covalently linked to the C-terminus of the peptide is a chromophore, most commonly p-nitroaniline (pNA).[7]

In its intact, substrate-bound form, the pNA molecule is colorless. Upon enzymatic cleavage of the amide bond between the peptide and the pNA, the free p-nitroaniline is released. This liberated pNA is a yellow-colored compound that can be readily quantified by measuring its absorbance with a spectrophotometer.[7][8]

Caption: Mechanism of chromogenic substrate cleavage.

Substrate Design: The Causality of Specificity

The utility of a chromogenic substrate is defined by its specificity for the target protease. Subtilisins have a relatively broad substrate specificity but often show a preference for a large, uncharged amino acid residue at the P1 position (the amino acid just N-terminal to the scissile bond).[9][10]

A widely used and effective substrate for subtilisin and chymotrypsin-like proteases is N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide (Suc-AAPF-pNA) .[11][12]

-

The Role of Phenylalanine (Phe): The large hydrophobic side chain of Phenylalanine at the P1 position fits well into the S1 binding pocket of subtilisin-like proteases.

-

The Proline 'Kink': The Proline at P2 can induce a specific bend in the peptide backbone, facilitating optimal positioning within the active site.

-

N-terminal Protection: The succinyl (Suc) group at the N-terminus prevents the substrate from being degraded by exopeptidases, ensuring that cleavage is initiated by the endopeptidase of interest.

While Suc-AAPF-pNA is a robust starting point, it is crucial to recognize that specificity is not absolute. Different subtilisin-like proteases may exhibit varying affinities and turnover rates for the same substrate.[13] Therefore, for novel enzymes or complex biological samples, empirical validation is essential.

| Substrate Name | Peptide Sequence | Primary Target(s) | Notes |

| Suc-AAPF-pNA | Suc-Ala-Ala-Pro-Phe -pNA | Chymotrypsin, Subtilisin | Widely used for general subtilisin activity.[12] |

| Suc-AAA-pNA | Suc-Ala-Ala-Ala -pNA | Elastase, some Proteases | Primarily an elastase substrate, but can show cross-reactivity. |

| Bz-Arg-pNA (BAPNA) | Benzoyl-Arg -pNA | Trypsin, some Proteases | Primarily a trypsin substrate; useful as a negative control to assess sample purity.[14] |

A Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, with built-in controls and considerations to ensure data integrity. The core of the assay is to measure the rate of pNA release, which is directly proportional to the enzyme's activity under initial velocity conditions.

4.1. Materials and Reagents

-

Subtilisin-like protease (e.g., Subtilisin Carlsberg)

-

Chromogenic Substrate (e.g., Suc-AAPF-pNA)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0 (Note: Optimal pH can vary and should be determined empirically).[13]

-

Substrate Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[15]

-

96-well clear, flat-bottom microplate

-

Microplate spectrophotometer capable of reading at 405-410 nm.[16]

4.2. Preparation of Solutions

-

Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 8.0 at the intended reaction temperature. Be aware that the pH of Tris buffers is temperature-dependent.[13]

-

Substrate Stock Solution (e.g., 20 mM): Chromogenic substrates are often poorly soluble in aqueous solutions.[15] Accurately weigh the substrate and dissolve it in 100% DMSO to create a high-concentration stock. Store this stock in aliquots at -20°C.

-

Enzyme Stock Solution: Prepare a concentrated stock of your enzyme in a suitable buffer (e.g., with low salt and a stabilizing agent if necessary). Quantify the protein concentration accurately. Store in aliquots at -20°C or -80°C.

-

Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock to the desired working concentrations using ice-cold Assay Buffer. Keep the enzyme on ice at all times.

4.3. Assay Workflow

Caption: Standard experimental workflow for a chromogenic protease assay.

Step-by-Step Procedure:

-

Set up the Plate: Design your plate layout to include blanks (buffer + substrate, no enzyme), enzyme controls (different concentrations), and any inhibitor controls.

-

Substrate Addition: Add 180 µL of the substrate working solution (prepared by diluting the stock in Assay Buffer) to each well. Causality Check: Adding the substrate first allows it to equilibrate to the reaction temperature.

-

Temperature Equilibration: Pre-incubate the microplate at the desired temperature (e.g., 37°C) for at least 5 minutes.[13]

-

Reaction Initiation: Initiate the reaction by adding 20 µL of the enzyme working solution to each well. Mix gently by pipetting or using an orbital shaker. Trustworthiness Check: Initiating the reaction with a small volume of enzyme minimizes temperature changes and ensures a precise start time.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 410 nm in kinetic mode, taking readings every 30-60 seconds for 15-30 minutes.

Data Analysis: From Absorbance to Activity

The primary output of the experiment is a plot of absorbance versus time. For accurate kinetic analysis, it is critical to use the linear portion of this curve, which represents the initial velocity (V₀) of the reaction before substrate depletion or product inhibition occurs.

5.1. Calculating Protease Activity

The rate of the reaction can be calculated using the Beer-Lambert law:

Activity (mol/L/min) = (ΔAbs/min) / (ε × l)

Where:

-

ΔAbs/min: The initial rate of reaction (V₀), calculated from the slope of the linear portion of the absorbance vs. time plot.

-

ε (Molar Extinction Coefficient): For p-nitroaniline, this value is 8,800 M⁻¹cm⁻¹ at 410 nm.[12][16] This is a physical constant and the cornerstone of accurate quantification.

-

l (Path Length): For a standard 96-well plate with a 200 µL volume, the path length is typically not 1 cm. It must be determined empirically or calculated based on the volume. For many plates, a 200 µL volume corresponds to a path length of approximately 0.5 cm. This must be verified for your specific plate type.

Enzyme Unit Definition: One unit (U) of subtilisin activity is often defined as the amount of enzyme that releases 1 µmol of p-nitroanilide per minute under the specified assay conditions.[11]

5.2. Considerations for Robust Data

-

Substrate Concentration: For determining kinetic parameters like Km and Vmax, the assay should be run at multiple substrate concentrations.[11] For routine screening, a substrate concentration of 2-5 times the Km is often sufficient.

-

Inner Filter Effect: At high concentrations, the pNA product can absorb the incident light, causing the relationship between absorbance and concentration to become non-linear. Ensure your final absorbance readings are within the linear range of your instrument (typically < 1.5 AU).

-

Solvent Effects: The presence of DMSO can slightly alter the molar absorptivity of pNA.[15] For the most precise measurements, a standard curve of pNA should be generated in the final assay buffer, including the same percentage of DMSO used in the experiment. The absorbance spectrum of p-nitroaniline is also sensitive to solvent polarity, which can cause a shift in the absorption maximum (λmax).[17][18]

Troubleshooting

-

No Activity: Check enzyme viability, buffer pH, and substrate integrity. Ensure no known inhibitors are present. Serine proteases can be inhibited by compounds like PMSF.[19][20]

-

High Background (High Blank Reading): This may indicate spontaneous substrate hydrolysis. This is more common at very high pH or temperature. Prepare fresh substrate and buffer.

-

Non-linear Reaction Rate: If the rate decreases rapidly, it could be due to substrate depletion (use lower enzyme concentration or higher substrate concentration) or enzyme instability (add stabilizing agents like BSA or PEG).[15]

References

-

Chromogenix. (n.d.). Kinetic Tables. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. Retrieved February 5, 2026, from [Link]

-

Frias, A., et al. (2025). Comprehensive biochemical, molecular and structural characterization of subtilisin with fibrinolytic potential in bioprocessing. Scientific Reports. Retrieved February 5, 2026, from [Link]

-

Kamiya, N., et al. (2008). Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates. Analytical Biochemistry. Retrieved February 5, 2026, from [Link]

-

Inagaki, M., et al. (2011). Regulation of an intracellular subtilisin protease activity by a short propeptide sequence through an original combined dual mechanism. Proceedings of the National Academy of Sciences. Retrieved February 5, 2026, from [Link]

- Friberger, P. (n.d.).

-

Rawlings, N. D., et al. (2021). Structural Catalytic Core in Subtilisin-like Proteins and Its Comparison to Trypsin-like Serine Proteases and Alpha/Beta-Hydrolases. Molecules. Retrieved February 5, 2026, from [Link]

-

Sanman, L. E., & Bogyo, M. (2014). Activity-Based Profiling of Proteases. Annual Review of Biochemistry. Retrieved February 5, 2026, from [Link]

-

Kim, J. S., et al. (2012). Application of Convenient Chromogen-based Assay to Measurement of Protease Activity. Korean Journal for Food Science of Animal Resources. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). Serine protease. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). Subtilisin. Retrieved February 5, 2026, from [Link]

-

de Oliveira, R. L., et al. (2020). Biochemical and thermodynamic characteristics of a new serine protease from Mucor subtilissimus URM 4133. PLoS ONE. Retrieved February 5, 2026, from [Link]

-

Abraham, L. D., et al. (2002). Characterization of the cleavage specificity of a subtilisin-like serine proteinase from Ophiostoma piceae by liquid chromatography/mass spectrometry and tandem MS. Journal of Mass Spectrometry. Retrieved February 5, 2026, from [Link]

-

Chegg. (2018). Question: Enzymatic assay for subtilisin activity. Retrieved February 5, 2026, from [Link]

-

Journal of Applied Biology and Biotechnology. (2022). Purification and biochemical characterization of protease from the seeds of Cyamopsis tetragonoloba. Retrieved February 5, 2026, from [Link]

-

Wang, S. L., et al. (2019). Insight into subtilisin E-S7 cleavage pattern based on crystal structure and hydrolysates peptide analysis. International Journal of Biological Macromolecules. Retrieved February 5, 2026, from [Link]

- Brandt, M. (2017). Serine Proteases: Subtilisins. Rose-Hulman Institute of Technology.

-

Peak Proteins. (n.d.). Proteases. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved February 5, 2026, from [Link]

-

Abdel-Mawgoud, A. M., et al. (2020). Test for the Production and Assay of the Proteolytic Activities of Halophilic Bacteria and Archaea Isolated from Algerian Hypersaline Environments. Microorganisms. Retrieved February 5, 2026, from [Link]

-

Máximo-Canadas, M., & Borges, I. (2023). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. ResearchGate. Retrieved February 5, 2026, from [Link]

-

Máximo-Canadas, M., et al. (2024). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. ChemRxiv. Retrieved February 5, 2026, from [Link]

Sources

- 1. Structural Catalytic Core in Subtilisin-like Proteins and Its Comparison to Trypsin-like Serine Proteases and Alpha/Beta-Hydrolases | MDPI [mdpi.com]

- 2. Subtilisin - Wikipedia [en.wikipedia.org]

- 3. Insight into subtilisin E-S7 cleavage pattern based on crystal structure and hydrolysates peptide analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of an intracellular subtilisin protease activity by a short propeptide sequence through an original combined dual mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.stanford.edu [med.stanford.edu]

- 6. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chromogenic Western Blotting Substrates | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Characterization of the cleavage specificity of a subtilisin-like serine proteinase from Ophiostoma piceae by liquid chromatography/mass spectrometry and tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. Comprehensive biochemical, molecular and structural characterization of subtilisin with fibrinolytic potential in bioprocessing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 14. jabonline.in [jabonline.in]

- 15. tandfonline.com [tandfonline.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Biochemical and thermodynamic characteristics of a new serine protease from Mucor subtilissimus URM 4133 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Serine protease - Wikipedia [en.wikipedia.org]

Introduction: The Role of Chromogenic Substrates in Protease Research

An In-Depth Technical Guide to N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide: Properties, Structure, and Application in Protease Assays

This guide provides a comprehensive technical overview of N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide, a chromogenic peptide substrate essential for the kinetic analysis of various proteases, particularly those with elastase-like activity. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core properties, structure, and its practical application in enzymatic assays, emphasizing the scientific principles that underpin its use.

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding numerous biological processes, from digestion to apoptosis and immune response. The dysregulation of protease activity is implicated in a wide range of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions. Consequently, the accurate measurement of protease activity is crucial for both basic research and the development of therapeutic inhibitors.

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is a synthetic tetrapeptide covalently linked to a p-nitroanilide (pNA) group. In its intact form, the substrate is colorless. However, upon enzymatic cleavage of the amide bond between the C-terminal alanine and the p-nitroanilide group, the yellow chromophore, p-nitroaniline, is released. The rate of p-nitroaniline formation, which can be monitored spectrophotometrically, is directly proportional to the enzymatic activity under appropriate conditions. The choice of the peptide sequence, Ala-Ala-Val-Ala, confers a degree of specificity for certain proteases, particularly those that preferentially cleave after small, hydrophobic amino acid residues.

It is important to note that the commercially available and widely studied form of this substrate is N-terminally blocked with a succinyl group. This modification prevents degradation by exopeptidases and enhances its specificity as a substrate for endopeptidases. This guide will focus on this N-succinylated form.

Core Molecular Attributes

A precise understanding of the substrate's physicochemical properties is paramount for accurate experimental design, including the preparation of stock solutions and the calculation of kinetic parameters.

| Property | Value | Source(s) |

| Molecular Weight | 550.56 g/mol | [1][2] |

| Molecular Formula | C₂₄H₃₄N₆O₉ | [1][2] |

| CAS Number | 108322-03-8 | [1][3] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMF (10 mg/mL), DMSO | [3] |

| Storage | Store at -20°C, desiccated | [3] |

Chemical Structure and the Mechanism of Action

The structure of N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is central to its function as a protease substrate. The molecule consists of a tetrapeptide sequence (Alanine-Alanine-Valine-Alanine) with two key modifications:

-

N-terminal Succinyl Group: This group protects the peptide from non-specific degradation by aminopeptidases.

-

C-terminal p-nitroanilide (pNA) Group: This chromogenic reporter group is linked to the carboxyl group of the C-terminal alanine via an amide bond.

The enzymatic reaction proceeds via the hydrolysis of the amide bond between the C-terminal alanine and the p-nitroanilide moiety. This cleavage releases p-nitroaniline, which exhibits a distinct absorbance maximum at approximately 405-410 nm.

Caption: Enzymatic hydrolysis of the substrate.

Experimental Protocol: A Guideline for Elastase Activity Assay

The following protocol provides a robust framework for measuring elastase activity using N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide. This protocol is based on established methodologies for similar substrates and can be adapted for a 96-well plate format for higher throughput.[4][5]

I. Reagent Preparation

-

Assay Buffer: 0.1 M HEPES or Tris-HCl buffer, pH 7.5-8.0. The choice of buffer can be critical, and it is advisable to consult the literature for the optimal buffer for the specific enzyme being studied. For leukocyte elastase, a 0.1 M HEPES buffer (pH 7.5) containing 0.5 M NaCl is often used.[4]

-

Substrate Stock Solution: Prepare a 10-20 mM stock solution of N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide in dimethyl sulfoxide (DMSO). Store this solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Enzyme Solution: Prepare a stock solution of the protease (e.g., elastase) in a suitable buffer (often the assay buffer) at a concentration that will yield a linear rate of substrate hydrolysis over the desired time course. The optimal enzyme concentration should be determined empirically. Keep the enzyme solution on ice.

II. Assay Procedure

The following steps outline a typical kinetic assay performed in a 96-well microplate reader.

-

Prepare the Reaction Mixture: In each well of a clear, flat-bottom 96-well plate, add the appropriate volume of assay buffer.

-

Add the Substrate: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 0.1-1 mM). The optimal substrate concentration is typically at or near the Michaelis constant (Km) for the enzyme. Add the diluted substrate to each well.

-

Pre-incubate: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to ensure temperature equilibration.

-

Initiate the Reaction: Add the enzyme solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 405-410 nm in a microplate reader capable of kinetic measurements. Record data points every 30-60 seconds for a period of 10-30 minutes.

III. Data Analysis

-

Calculate the Rate of Reaction: Determine the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

-

Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of product formation.

Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * V_total * dilution_factor

Where:

-

ΔA/min is the rate of absorbance change per minute.

-

ε is the molar extinction coefficient of p-nitroaniline (typically ~8,800 M⁻¹cm⁻¹ at 410 nm).

-

l is the path length of the cuvette or well (in cm).

-

V_total is the total reaction volume.

-

dilution_factor is the dilution factor of the enzyme solution.

-

Caption: A typical workflow for a protease assay.

Applications in Research and Development

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide and its analogs are versatile tools in several research areas:

-

Enzyme Kinetics: Determination of key kinetic parameters such as Kₘ and kcat for various proteases.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential protease inhibitors for therapeutic development.

-

Protease Specificity Studies: Characterization of the substrate specificity of newly discovered or engineered proteases. For example, it has been used as a synthetic peptide substrate for Bacillus pumilus alkaline protease (DHAP) and to assess the hydrolytic activity of mesophilic subtilisin Carlsberg.[3]

-

Quality Control: Used in the quality control of enzyme preparations to ensure consistent activity.

Conclusion

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is a valuable and widely used tool for the quantitative assessment of protease activity. Its well-defined chemical properties, coupled with a straightforward and sensitive detection method, make it an indispensable reagent in both academic and industrial research settings. A thorough understanding of its structure, mechanism of action, and the principles of the enzymatic assay is essential for generating reliable and reproducible data in the study of proteases and their inhibitors.

References

-

Evaluation of Ionic Liquids and Ionic Liquids Active Pharmaceutical Ingredients Inhibition in Elastase Enzyme Activity. MDPI. [Link]

-

PubChem. N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide. [Link]

Sources

- 1. N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | CAS 108322-03-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | C24H34N6O9 | CID 3519506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide protease substrate 108322-03-8 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

Precision Proteolysis: A Technical Guide to Substrate Specificity Profiling of Microbial Proteases

Executive Summary

In the diverse landscape of microbial proteomics, proteases represent both high-value industrial tools and critical virulence factors. However, the utility of a protease is defined by its specificity—the "rules" governing which peptide bonds it hydrolyzes. For drug development professionals and industrial enzymologists, understanding these rules is not merely academic; it is the difference between a highly effective therapeutic and a toxic off-target failure, or between a stain-removing detergent and one that destroys the fabric.

This guide moves beyond basic colorimetric assays to detail the high-resolution, mass spectrometry-based profiling methods (MSP-MS and N-terminomics) that constitute the modern gold standard.

Part 1: The Biological Imperative & Nomenclature

The Specificity Determinant

Microbial proteases often exhibit broad promiscuity compared to their mammalian counterparts, evolved to scavenge nutrients in competitive environments. Specificity is determined by the interaction between the enzyme's binding pockets (subsites) and the substrate's amino acid side chains.

The Schechter and Berger Nomenclature

To discuss specificity, we must use the standardized nomenclature established by Schechter and Berger (1967).[1][2] This system maps the substrate residues (P) to the corresponding enzyme subsites (S).[1]

-

Scissile Bond: The bond being hydrolyzed.[3]

-

P Positions: Substrate residues. P1, P2, P3 extend toward the N-terminus; P1', P2', P3' extend toward the C-terminus.[2][4]

-

S Subsites: Enzyme pockets. S1 binds P1, S1' binds P1', etc.[4]

Figure 1: The Schechter and Berger nomenclature. Specificity arises from the physicochemical complementarity between P residues and S subsites.

Part 2: Methodology Landscape

While FRET (Fluorescence Resonance Energy Transfer) libraries are useful for high-throughput screening of known motifs, they fail to discover novel motifs in unbiased ways. The field has shifted toward Mass Spectrometry (MS) based approaches.[5]

| Feature | FRET / Fluorogenic Substrates | PS-SCL (Combinatorial Libraries) | MSP-MS (Multiplex Substrate Profiling) | PICS (Proteomic ID of Cleavage Sites) |

| Throughput | High (96/384 well) | Medium | Medium | High |

| Bias | High (Requires hypothesis) | Medium (Positional scanning) | Low (Physicochemical diversity) | Zero (Proteome derived) |

| Data Output | Kinetic ( | Preference Profile | Kinetics + ID | Deep Sequence Coverage |

| Physiological Relevance | Low (Synthetic) | Low (Synthetic) | Medium (Defined Peptides) | High (Native Context) |

| Primary Use | Inhibitor Screening | Motif Discovery | Kinetics & Specificity | Subsite Cooperativity |

Part 3: Deep Dive - MSP-MS (Defined Library Profiling)

Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) is the robust choice for characterizing purified microbial proteases. Unlike PICS, which uses a complex cell lysate, MSP-MS uses a defined library of 228 tetradecapeptides designed to contain all amino acid pairs.

The Logic

By incubating the protease with a library of peptides where the sequence is known, we can track the disappearance of the full-length peptide and the appearance of cleavage products over time. This allows for the calculation of catalytic efficiency (

MSP-MS Protocol

Standardized for Thermo Q-Exactive or similar Orbitrap systems.

Step 1: Library Preparation

-

Reagent: A mixture of 228 synthetic tetradecapeptides (500 nM each).

-

Buffer: 50 mM Ammonium Bicarbonate (pH 7.8) or specific buffer required for the protease (e.g., Sodium Acetate for acidic proteases). Avoid high salt (>150mM) as it suppresses MS ionization.

Step 2: Enzyme Incubation (Kinetics)

-

Ratio: Optimize Enzyme:Substrate (E:S) ratio. Start at 1:100.

-

Time Points: This is critical.[6] Remove aliquots at

minutes. -

Control: Always run a "No Enzyme" control to rule out spontaneous hydrolysis.

Step 3: Quenching

-

Add Formic Acid to a final concentration of 4% (v/v) or use 8M Urea if the protease is acid-stable.

-

Desalting: Use C18 StageTips to remove buffer salts. Elute in 80% Acetonitrile/0.1% Formic Acid.

Step 4: LC-MS/MS Acquisition

-

Column: C18 Reverse Phase.

-

Gradient: 60-minute linear gradient (5-35% B).

-

Method: Data-Dependent Acquisition (DDA). Top 10-15 precursors.

Step 5: Bioinformatic Mapping

-

Search spectra against a "database" containing only the 228 library peptides.

-

Identify "non-tryptic" C-termini (for N-terminal fragments) and N-termini (for C-terminal fragments).

-

Validation: A cleavage event is valid only if both complementary fragments are found or if the fragment accumulation correlates with time.

Part 4: Deep Dive - PICS (Proteomic Identification of Cleavage Sites)[7]

For researchers needing to understand how a protease behaves in a complex biological soup (e.g., identifying physiological substrates of a secreted bacterial toxin), PICS is the required methodology.

The PICS Workflow

PICS relies on "N-terminomics."[7] Since every proteolytic cleavage creates a new N-terminus (neo-N-terminus), we can map activity by isolating these new ends.[6]

Figure 2: The PICS workflow.[8] Chemical blocking of the baseline proteome ensures that only enzyme-generated cleavage sites are biotinylated and detected.

Critical Technical Considerations for PICS

-

Blocking Efficiency: The dimethylation step (using Formaldehyde and Sodium Cyanoborohydride) must be >98% efficient. If natural N-termini are not blocked, they will be biotinylated later, leading to high false discovery rates (FDR).

-

Protease Purity: PICS is extremely sensitive. If your purified protease contains even trace amounts of contaminant proteases (e.g., carryover Trypsin), PICS will detect their activity. Always use specific inhibitors for expected contaminants in your assay buffer.

-

Bioinformatics: Use tools like WebPICS or ClipServe .[8] You must reconstruct the sequence from the P1' site (identified by MS) back to the P1 site (inferred from the genomic sequence).

Part 5: Data Visualization & Motif Analysis

Raw lists of peptides are uninterpretable. You must convert cleavage sites into a Specificity Motif .

IceLogo Generation

The industry standard for visualization is the IceLogo .

-

Input: A set of aligned sequences (e.g., P4-P4').

-

Reference: A background set (the frequency of amino acids in the entire library or proteome).

-

Output: A logo where the height of the letter corresponds to the statistical difference from the background frequency.

-

Above the line: Enriched (Preferred).

-

Below the line: Depleted (Disfavored).

-

Structural Modeling

Once the motif is defined (e.g., Strong preference for Leucine at P1), map this onto the crystal structure of the protease.

-

Action: Dock the preferred peptide into the active site using PyMOL or Rosetta.

-

Validation: If the P1 Leucine fits into a deep hydrophobic S1 pocket, your MS data is structurally validated.

Part 6: References

-

Schechter, I., & Berger, A. (1967).[2] On the size of the active site in proteases.[1] I. Papain. Biochemical and Biophysical Research Communications, 27(2), 157–162. Link

-

O'Donoghue, A. J., et al. (2012).[9] Global substrate specificity profiling of proteases. Nature Methods, 9, 1095–1100. Link

-

Schilling, O., & Overall, C. M. (2008).[6] Proteome-derived, database-searchable peptide libraries for identifying protease cleavage sites.[6][10][8] Nature Biotechnology, 26, 685–694. Link

-

Kleifeld, O., et al. (2010). Isotopic labeling of terminal amines in complex samples identifies protein N-termini and protease cleavage products.[7][11][12] Nature Biotechnology, 28, 281–288. Link

-

Rawlings, N. D., et al. (2018). The MEROPS database of proteolytic enzymes, their substrates and inhibitors.[13][14] Nucleic Acids Research, 46(D1), D624–D632. Link

-

Winter, M. B., et al. (2023). Multiplex substrate profiling by mass spectrometry for proteases. Methods in Enzymology. Link

Sources

- 1. Mapping of the active site of proteases in the 1960s and rational design of inhibitors/drugs in the 1990s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expasy PeptideCutter tool: available enzymes [web.expasy.org]

- 3. researchgate.net [researchgate.net]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. WEB-PICS [webpics.clip.msl.ubc.ca]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Multiplex substrate profiling by mass spectrometry for proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protease specificity profiling by tandem mass spectrometry using proteome-derived peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CLIP-TAILS [clipper.clip.msl.ubc.ca]

- 12. Sensitive and High-Throughput Exploration of Protein N-Termini by TMT-TAILS N-Terminomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MEROPS - the Peptidase Database [ebi.ac.uk]

- 14. academic.oup.com [academic.oup.com]

Elastase Substrate Profiling: Suc-AAPV-pNA vs. Suc-AAVA-pNA

Technical Guide for Assay Development and Drug Screening

Executive Summary

In protease research and inhibitor screening, the choice between Suc-AAPV-pNA and Suc-AAVA-pNA is not merely a matter of availability; it is a decision that dictates the specificity and physiological relevance of your assay.

-

Suc-AAPV-pNA (Methoxysuccinyl-Ala-Ala-Pro-Val-pNA) is the gold standard for Human Neutrophil Elastase (HNE). Its P2 Proline residue confers strict structural specificity, making it ideal for screening HNE inhibitors in complex biological fluids.

-

Suc-AAVA-pNA (Succinyl-Ala-Ala-Val-Ala-pNA) is a broad-spectrum elastase substrate. It is highly efficient for Porcine Pancreatic Elastase (PPE) and is often used as a counter-screen to assess off-target protease activity.

This guide details the mechanistic differences, kinetic profiles, and validated protocols for these substrates, ensuring your data withstands rigorous scientific scrutiny.

Part 1: Structural & Mechanistic Basis

The Chemistry of Chromogenic Detection

Both substrates utilize the p-nitroanilide (pNA) reporter system. Upon enzymatic cleavage of the amide bond between the C-terminal amino acid and the pNA group, free p-nitroaniline is released. This results in a colorimetric shift measurable at 405 nm .

-

Quenched State: Substrate is colorless/pale yellow (

). -

Active State: Free pNA is yellow (

, but assayed at

The Schechter and Berger Nomenclature

To understand the difference between AAPV and AAVA, one must apply the Schechter and Berger nomenclature [1]. The protease active site is divided into subsites (

-

P1 Site: The residue immediately N-terminal to the cleavage site.[2][3][4]

-

P2-P4 Sites: Residues further N-terminal that determine specificity.[4]

Figure 1: Mechanism of serine protease cleavage of pNA substrates. The specificity is determined at the Complex formation stage.

Part 2: Comparative Analysis (The Core)

This section synthesizes the kinetic and structural differences that drive substrate selection.

The "Proline Effect" (Specificity)

The critical difference lies in the P2 position :

-

Suc-AAPV-pNA (Proline at P2): Human Neutrophil Elastase (HNE) possesses a hydrophobic S2 pocket that is uniquely shaped to accommodate the rigid pyrrolidine ring of Proline. This "lock-and-key" fit excludes many other serine proteases, making AAPV highly specific for HNE [2].

-

Suc-AAVA-pNA (Valine at P2): Lacks this conformational restriction. It is a flexible substrate that can be cleaved by HNE, but also by Porcine Pancreatic Elastase (PPE), Proteinase 3, and potentially other chymotrypsin-like enzymes.

Kinetic Profiling

The following table summarizes the kinetic behavior. Note that absolute values vary by buffer conditions; these represent relative trends.

| Feature | Suc-AAPV-pNA | Suc-AAVA-pNA |

| Primary Target | Human Neutrophil Elastase (HNE) | Porcine Pancreatic Elastase (PPE) |

| Specificity | High. (P2 Proline restricts access) | Moderate/Low. (General Elastase) |

| High for HNE; Low for PPE. | High for PPE; Moderate for HNE. | |

| Solubility | Moderate (often methoxy-modified for boost). | Lower (Hydrophobic Val/Ala run). |

| Primary Application | Drug screening, Clinical samples (Sputum/BAL). | Enzyme purification monitoring, PPE assays. |

Decision Matrix: Which to Choose?

Figure 2: Substrate selection workflow based on enzyme source and experimental goal.

Part 3: Validated Experimental Protocol

This protocol is designed for Suc-AAPV-pNA (HNE assay) but is adaptable for AAVA.

Reagents & Preparation

-

Assay Buffer: 100 mM HEPES, 500 mM NaCl, pH 7.5. (High salt prevents non-specific binding of HNE).

-

Substrate Stock: Dissolve Suc-AAPV-pNA to 20 mM in dry DMSO. Store at -20°C.

-

Enzyme: Human Neutrophil Elastase (purified). Dilute to 0.1 - 0.5 U/mL immediately before use.

Step-by-Step Workflow (96-Well Plate)

-

Blanking: Add 150 µL Assay Buffer to "Blank" wells.

-

Control Setup: Add 10 µL of Vehicle (DMSO) to "No Inhibitor" control wells.

-

Sample Setup: Add 10 µL of Test Compound to experimental wells.

-

Enzyme Addition: Add 20 µL of HNE Enzyme Solution to all wells except Blanks. Incubate for 15 min at 37°C to allow enzyme-inhibitor interaction.

-

Substrate Initiation: Dilute Substrate Stock to 1 mM in Assay Buffer (working solution). Add 20 µL to all wells (Final conc: ~100 µM).

-

Measurement: Immediately monitor absorbance at 405 nm in kinetic mode for 10–20 minutes at 37°C.

Data Analysis (Self-Validating)

Calculate the velocity (

Validation Check: The

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background (Blank) | Spontaneous hydrolysis of pNA. | Check substrate age/storage. Ensure pH < 8.5. |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Reduce enzyme concentration. Add 0.05% Tween-20 to buffer. |

| Low Signal | Poor solubility of substrate. | Use MeOSuc-AAPV-pNA (Methoxysuccinyl variant) for better solubility than standard Suc-AAPV-pNA. |

| Cross-Reactivity | Using AAVA in complex lysate. | Switch to AAPV for HNE specificity. Add specific inhibitors (e.g., Sivelestat) to confirm signal identity. |

References

-

Schechter, I., & Berger, A. (1967).[1][2][5] On the size of the active site in proteases.[1] I. Papain. Biochemical and Biophysical Research Communications.

-

Nakajima, K., et al. (1979). Mapping the active site of human leukocyte elastase. Journal of Biological Chemistry.

-

Bieth, J. G. (1986).[6] Elastases: Catalytic and biological properties.[6][7][8] Regulation of Matrix Accumulation.

-

Echelon Biosciences. (n.d.). Pancreatic Leukocyte Elastase Substrate (MeOSuc-AAPV-pNA) Technical Data.

-

Celprogen. (n.d.). Porcine Pancreatic Elastase Enzymatic Activity.[6][7][8][9]

Sources

- 1. Mapping of the active site of proteases in the 1960s and rational design of inhibitors/drugs in the 1990s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expasy PeptideCutter tool: available enzymes [web.expasy.org]

- 3. purdue.edu [purdue.edu]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. celprogen.com [celprogen.com]

- 7. Human and porcine pancreatic elastases: the comparative enzymatic activity with human and bovine elastins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pancreatic elastase - Wikipedia [en.wikipedia.org]

- 9. Comparison of the elastolytic effects of human leukocyte elastase and porcine pancreatic elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Synthetic Peptide Substrates for Keratinase Activity Screening

Introduction: The Challenge and Opportunity of Keratinase Characterization

Keratinases, a specialized class of proteases, hold immense potential in various industrial and biomedical fields due to their unique ability to degrade recalcitrant keratinous waste, such as feathers, wool, and hair [5, 7]. These enzymes are pivotal in developing sustainable biotechnological processes, from producing animal feed and fertilizers to applications in the leather, textile, and cosmetic industries [4, 5]. However, harnessing the full potential of novel keratinases requires robust and reliable methods for screening their activity and characterizing their substrate specificity.

Historically, keratinase activity has been assessed using insoluble, complex substrates like azo-keratin or keratin azure [8]. While useful, these methods often lack the precision, reproducibility, and throughput required for detailed enzymatic characterization and inhibitor screening [6, 8]. The inherent insolubility and heterogeneity of these natural substrates make it challenging to obtain accurate kinetic data and compare results across different laboratories [6].

This technical guide provides an in-depth exploration of synthetic peptide substrates as a superior alternative for the high-throughput screening and detailed kinetic analysis of keratinase activity. We will delve into the principles of rational substrate design, compare the leading detection technologies, and provide field-proven, step-by-step protocols for their implementation.

Part 1: The Cornerstone of a Reliable Assay - Rational Design of Synthetic Peptide Substrates

The efficacy of any enzyme assay hinges on the quality of its substrate. For keratinases, an ideal synthetic substrate should mimic the natural cleavage sites within keratin, be readily soluble, and be conjugated to a reporter molecule that generates a quantifiable signal upon cleavage.

Understanding Keratinase Substrate Specificity

Keratinases are predominantly serine proteases, with many belonging to the subtilisin family [1, 4]. A key feature of many keratinases is their preference for cleaving peptide bonds adjacent to hydrophobic amino acid residues at the P1 position of the substrate (the amino acid immediately preceding the scissile bond) [2]. Studies on various microbial keratinases have confirmed a preference for residues such as phenylalanine, leucine, valine, and tyrosine at this position [1].

The design of a synthetic peptide substrate, therefore, begins with identifying a short amino acid sequence that is readily recognized and cleaved by the target keratinase. This often involves a tetrapeptide or pentapeptide sequence (spanning the P4 to P1 or P2 positions) that reflects the enzyme's natural substrate preferences [2]. For instance, the substrate N-Suc-Ala-Ala-Pro-Phe-pNA, which presents a phenylalanine at the P1 position, has been successfully used to determine the kinetic parameters of keratinases from Bacillus pumilus [1].

The molecular interactions between the P1-P4 residues of the substrate and the binding pocket of the protease are critical for efficient catalysis [2]. By tailoring the peptide sequence, researchers can develop highly specific substrates for their keratinase of interest, enabling more accurate activity measurements and the screening of specific inhibitors.

Part 2: A Comparative Analysis of Assay Technologies: Chromogenic vs. Fluorogenic Substrates

Synthetic peptide substrates are typically conjugated to a reporter group that is released upon enzymatic cleavage, leading to a change in absorbance (color) or fluorescence. The two most common types of reporter groups are p-nitroanilide (pNA) for chromogenic assays and 7-amino-4-methylcoumarin (AMC) for fluorogenic assays [2].

Chromogenic Assays: The Workhorse of Enzyme Kinetics

Chromogenic substrates, particularly those utilizing p-nitroanilide (pNA), have been a mainstay in protease research for decades [15]. In its peptide-conjugated form, pNA is colorless. However, upon cleavage by a keratinase, free pNA is released, which has a distinct yellow color and a strong absorbance at approximately 405-410 nm [2, 15]. The rate of pNA release, measured spectrophotometrically, is directly proportional to the enzyme's activity.

Mechanism of a pNA-based Chromogenic Assay

Caption: Enzymatic cleavage of a peptide-pNA substrate.

Fluorogenic Assays: The Pinnacle of Sensitivity

Fluorogenic assays offer a significant increase in sensitivity compared to their chromogenic counterparts [11, 16]. Substrates based on 7-amino-4-methylcoumarin (AMC) are widely used [2]. Similar to pNA, the fluorescence of AMC is quenched when it is part of the peptide substrate. Enzymatic cleavage liberates free AMC, which is highly fluorescent, typically with an excitation maximum around 365 nm and an emission maximum around 440 nm [15]. This method is exceptionally sensitive, allowing for the detection of very low levels of enzyme activity and making it ideal for high-throughput screening (HTS) applications where enzyme and substrate concentrations are minimized [11].

Mechanism of an AMC-based Fluorogenic Assay

Caption: Enzymatic cleavage of a peptide-AMC substrate.

Head-to-Head Comparison

The choice between a chromogenic and a fluorogenic assay depends on the specific requirements of the experiment, such as the need for high sensitivity, the availability of equipment, and cost considerations.

| Feature | Chromogenic (pNA) Assays | Fluorogenic (AMC) Assays |

| Sensitivity | Moderate | High to Very High [16] |

| Throughput | Good, suitable for 96-well plates | Excellent, ideal for 96- and 384-well HTS [10] |

| Equipment | Standard spectrophotometer or plate reader | Fluorescence plate reader |

| Cost | Generally lower cost per assay | Can be more expensive per assay |

| Interference | Less prone to interference from colored compounds in the sample | Susceptible to interference from fluorescent compounds and light scattering |

| Dynamic Range | Good | Excellent |

| Typical Substrate | N-Suc-Ala-Ala-Pro-Phe-pNA [1] | Suc-Ala-Ala-Pro-Phe-AMC |

| Detection | Absorbance at ~405-410 nm [2] | Fluorescence at Ex/Em ~365/440 nm [15] |

Part 3: Field-Proven Experimental Protocols

The following protocols are designed to be robust and self-validating, providing a solid foundation for keratinase activity screening.

Workflow for Keratinase Activity Screening

Caption: A comprehensive workflow for keratinase activity screening.

Protocol 1: Chromogenic Keratinase Assay using N-Suc-Ala-Ala-Pro-Phe-pNA

This protocol is adapted from methodologies used for characterizing serine proteases.

1. Reagent Preparation:

- Assay Buffer: 50 mM Tris-HCl, pH 8.0. The optimal pH for many bacterial keratinases is in the neutral to alkaline range [9].

- Substrate Stock Solution: Prepare a 100 mM stock of N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in dimethyl sulfoxide (DMSO).

- Working Substrate Solution: Dilute the stock solution in Assay Buffer to a final concentration of 2 mM.

- Enzyme Solution: Dilute the keratinase sample in Assay Buffer to a concentration that yields a linear rate of absorbance change over 10-20 minutes.

2. Assay Procedure (96-well plate format):

- To each well, add 100 µL of the 2 mM working substrate solution.

- Pre-incubate the plate at the optimal temperature for the keratinase (e.g., 50°C) for 5 minutes [1].

- Initiate the reaction by adding 100 µL of the diluted enzyme solution to each well.

- Immediately place the plate in a microplate reader pre-heated to the same temperature.

- Measure the absorbance at 410 nm every minute for 20 minutes.

3. Data Analysis:

- For each sample, plot absorbance versus time.

- Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve (ΔA/min).

- Calculate the concentration of pNA released using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for pNA at pH 8.0 and 410 nm is approximately 8,800 M⁻¹cm⁻¹ [15].

- Enzyme activity (U/mL) can be defined as the amount of enzyme that releases 1 µmol of pNA per minute under the specified conditions.

Protocol 2: Fluorogenic Keratinase Assay using Suc-Ala-Ala-Pro-Phe-AMC

This protocol leverages the high sensitivity of AMC-based substrates.

1. Reagent Preparation:

- Assay Buffer: 50 mM Tris-HCl, pH 8.0.

- Substrate Stock Solution: Prepare a 10 mM stock of Suc-Ala-Ala-Pro-Phe-AMC in DMSO.

- Working Substrate Solution: Dilute the stock solution in Assay Buffer to a final concentration of 100 µM.

- Enzyme Solution: Prepare serial dilutions of the keratinase sample in Assay Buffer. Due to the high sensitivity, much lower enzyme concentrations are typically required compared to the chromogenic assay.

- AMC Standard Curve: Prepare a series of known concentrations of free 7-amino-4-methylcoumarin in Assay Buffer to convert relative fluorescence units (RFU) to molar concentrations.

2. Assay Procedure (96-well black plate format):

- Add 50 µL of the 100 µM working substrate solution to each well.

- Add 50 µL of the diluted enzyme solution to initiate the reaction. Include wells with buffer only as a blank.

- Immediately place the plate in a fluorescence microplate reader.

- Measure the fluorescence intensity (Excitation: ~365 nm, Emission: ~440 nm) every minute for 20 minutes.

3. Data Analysis:

- Subtract the background fluorescence (from the blank wells) from all readings.

- Plot RFU versus time for each enzyme concentration.

- Determine the initial reaction velocity (V₀) in RFU/min from the linear portion of the curve.

- Convert V₀ from RFU/min to µmol/min using the slope of the AMC standard curve.

- Define one unit of keratinase activity as the amount of enzyme that liberates 1 µmol of AMC per minute.

Part 4: Data Interpretation and Kinetic Analysis

A key advantage of using synthetic peptide substrates is the ability to perform detailed enzyme kinetic studies to determine the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). These parameters are crucial for comparing the efficiency of different keratinases and for characterizing enzyme inhibitors.

Determining Kₘ and Vₘₐₓ

To determine Kₘ and Vₘₐₓ, the assay is performed with a fixed enzyme concentration and varying concentrations of the synthetic substrate [17]. The substrate concentrations should typically range from 0.1 x Kₘ to 10 x Kₘ.

-

Experimental Setup: Perform either the chromogenic or fluorogenic assay as described above, but with a range of substrate concentrations (e.g., 8-10 different concentrations).

-

Data Collection: For each substrate concentration, determine the initial reaction velocity (V₀).

-

Data Analysis:

-

Michaelis-Menten Plot: Plot V₀ versus substrate concentration ([S]). The resulting hyperbolic curve can be fitted with non-linear regression software to directly determine Kₘ (the substrate concentration at which the reaction rate is half of Vₘₐₓ) and Vₘₐₓ [12].

-

Lineweaver-Burk Plot: For a linear representation, plot 1/V₀ versus 1/[S]. This double reciprocal plot yields a straight line where the y-intercept is 1/Vₘₐₓ and the x-intercept is -1/Kₘ [17]. While historically important, this method can disproportionately weight data at low substrate concentrations [17].

-

Kinetic studies using a chicken feather as a natural substrate have reported a Kₘ of 5.69 mg/mL for one keratinase [1]. In contrast, studies with the synthetic substrate N-Suc-Ala-Ala-Pro-Phe-pNA have yielded Kₘ values in the micromolar range (e.g., 1.86 µM and 100 µM for different keratinases), highlighting the higher affinity of these enzymes for specific, short peptide sequences and the utility of these substrates for precise kinetic analysis [1].

Conclusion: Advancing Keratinase Research with Precision Tools

The transition from complex, insoluble substrates to well-defined synthetic peptides represents a significant advancement in the field of keratinase research. Chromogenic and fluorogenic peptide substrates provide the sensitivity, reproducibility, and scalability necessary for high-throughput screening, detailed kinetic characterization, and the development of novel keratinase inhibitors. By understanding the principles of substrate design and applying the robust protocols outlined in this guide, researchers can more effectively unlock the vast biotechnological potential of these powerful enzymes.

References

[1] Substrate specificity of keratinase on complex substrates. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

[2] P. H. S. S. de Andrade, L. F. C. de Cai, et al. (2021). Structure, Application, and Biochemistry of Microbial Keratinases. Frontiers in Microbiology, 12, 674346. [Link]

[3] Modifying the Substrate Specificity of Keratinase for Industrial Dehairing to Replace Lime-Sulfide. (2022). ACS Sustainable Chemistry & Engineering, 10(20), 6595-6602. [Link]

[4] Keratinase Activity of A Newly Keratinolytic Bacteria, Azotobacter chroococcum B4. (2020). Oriental Journal of Chemistry, 36(3). [Link]

[5] Response Surface Methodology for the Optimization of Keratinase Production in Culture Medium Containing Feathers by Bacillus sp. UPM-AAG1. (2020). Molecules, 25(21), 5199. [Link]

[6] Lee, D. K., et al. (2017). Development of a keratinase activity assay using recombinant chicken feather keratin substrates. PLOS ONE, 12(2), e0172712. [Link]

[7] Identification and Phylogenetic Analysis of Keratinase Producing Bacteria SNP1 from Poultry Field. (n.d.). Research India Publications. Retrieved February 7, 2026, from [Link]

[8] Cowan, R. M., et al. (2023). An improved, optimised and robust keratin azure assay for accurate assessment of keratinase activity. RSC Advances, 13(49), 34693-34701. [Link]

[9] Isolation, Identification, and Screening of Keratinase Producing Bacteria from Soil and Production Optimization Using Feather Waste as Substrate. (n.d.). ResearchersLinks. Retrieved February 7, 2026, from [Link]

[10] Exploring the potential of spore surface-displayed keratinase for feather waste degradation using high-throughput screening. (2025). Journal of Chemical Technology & Biotechnology. [Link]

[11] Maly, D. J., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(6), 2419-2424. [Link]

[12] Goldenberg, D. P. (2023). Lecture 13: Determination of Km and Vmax. University of Utah. [Link]

[13] pNA and AMC substrates can be paired with minimal spectroscopic... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

[14] Determine the substrate concentration at a given KM, Vmax and initial rate of an enzyme reaction. (2023, January 8). YouTube. [Link]

[15] How to Determine Km and Vmax from Lab Data. (2025, May 9). Patsnap Synapse. [Link]

[16] Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates. (n.d.). Journal of Visualized Experiments. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure, Application, and Biochemistry of Microbial Keratinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. microbiologyjournal.org [microbiologyjournal.org]

- 5. mdpi.com [mdpi.com]

- 6. Development of a keratinase activity assay using recombinant chicken feather keratin substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ripublication.com [ripublication.com]

- 8. An improved, optimised and robust keratin azure assay for accurate assessment of keratinase activity - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01433A [pubs.rsc.org]

- 9. researcherslinks.com [researcherslinks.com]

- 10. Exploring the potential of spore surface-displayed keratinase for feather waste degradation using high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

- 16. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability and Storage Optimization for Suc-Ala-Ala-Val-Ala-pNA

Topic: Suc-Ala-Ala-Val-Ala-pNA Chemical Stability and Storage Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Context

Suc-Ala-Ala-Val-Ala-pNA (N-Succinyl-L-alanyl-L-alanyl-L-valyl-L-alanine-p-nitroanilide; CAS 108322-03-8) is a high-specificity chromogenic substrate primarily utilized for the kinetic characterization of Human Neutrophil Elastase (HNE) , pancreatic elastase, and related serine proteases (e.g., Proteinase K, Subtilisin).

In drug discovery, particularly for inflammatory diseases like COPD and Cystic Fibrosis, this substrate is critical for high-throughput screening (HTS) of elastase inhibitors. However, its utility is strictly governed by the integrity of the amide bond linking the C-terminal alanine to the p-nitroaniline (pNA) chromophore. Spontaneous hydrolysis of this bond—driven by improper storage, moisture, or alkaline pH—leads to high background absorbance at 405 nm, compromising assay signal-to-noise ratios (Z').

This guide provides a rigorous, causality-driven framework for the handling, solubilization, and storage of Suc-Ala-Ala-Val-Ala-pNA to ensure experimental reproducibility.

Chemical Properties & Solubility Mechanics

Molecular Architecture

The molecule consists of a hydrophobic tetrapeptide sequence (Ala-Ala-Val-Ala) capped with a succinyl group at the N-terminus and a chromogenic p-nitroaniline group at the C-terminus.[1]

-

Hydrophobicity: The Valine and Alanine residues, combined with the pNA group, render the molecule significantly hydrophobic.

-

Solubility Implication: Direct dissolution in aqueous buffers is thermodynamically unfavorable and often results in micro-precipitation, which is invisible to the naked eye but scatters light, interfering with absorbance readings.

Solvent Selection & Stock Preparation

Core Directive: Never attempt to dissolve the lyophilized powder directly in aqueous assay buffer.

| Solvent | Solubility Rating | Suitability | Notes |

| DMSO (Anhydrous) | Excellent (>50 mM) | Primary Choice | Hygroscopic; must be kept dry to prevent hydrolysis. |

| DMF | Good (>25 mM) | Alternative | Volatile; potential enzyme inhibition if >5% in final assay. |

| Water/Buffer | Poor (<1 mM) | Forbidden for Stock | Causes precipitation and non-linear kinetics. |

Protocol: Preparation of 20 mM Stock Solution

-

Equilibration: Allow the product vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold hygroscopic powder.

-

Solvent Addition: Add anhydrous DMSO (molecular sieve-treated recommended) to the vial.

-

Calculation: For 5 mg of Suc-AAVA-pNA (MW ~550.6 g/mol ): Add 454 µL of DMSO.

-

-

Vortexing: Vortex vigorously for 30 seconds. Inspect for clarity.

-

Aliquoting: Immediately divide into single-use aliquots (e.g., 50 µL) in amber tubes to minimize freeze-thaw cycles.

Stability Profile & Degradation Pathways[2]

The primary failure mode for this substrate is non-enzymatic hydrolysis .

The Mechanism of Spontaneous Hydrolysis

The amide bond between Ala and pNA is electron-deficient due to the nitro group on the aniline ring. This makes the carbonyl carbon highly susceptible to nucleophilic attack by hydroxide ions (

-

pH Sensitivity: At pH > 8.0, the rate of spontaneous hydrolysis increases logarithmically.

-

Temperature Sensitivity: Storage at 4°C in solution allows slow hydrolysis over weeks. Storage at -20°C arrests this process.

-

Moisture Sensitivity: In DMSO stocks, absorbed water acts as a nucleophile. "Wet" DMSO stocks will degrade even at -20°C.

Visualizing the Degradation Pathway

The following diagram illustrates the enzymatic vs. spontaneous pathways.

Caption: Figure 1. Dual pathways for pNA release. The goal of storage optimization is to block the red dashed pathway (Spontaneous Hydrolysis) while preserving the green pathway (Enzymatic Cleavage).

Storage Protocols

Solid State Storage (Lyophilized Powder)

-

Temperature: -20°C is standard; -80°C is optimal for long-term (>1 year) storage.[2]

-

Environment: Store in a desiccator or with silica gel packs. The succinyl group can be sensitive to moisture over extended periods.[2]

-

Light: Protect from direct light (amber vials or foil wrap).

Stock Solution Storage (DMSO)[3]

-

Temperature: -20°C (Do not store at 4°C).

-

Container: Polypropylene or amber glass vials.

-

Stability Window:

-

At -20°C: Stable for 3–6 months if kept anhydrous.

-

At Room Temp: Use within 4 hours.

-

-

Freeze-Thaw: Limit to maximum 3 cycles . Repeated freezing causes condensation accumulation inside the tube, accelerating hydrolysis.

Working Solution (Assay Buffer)

-

Preparation: Dilute stock into buffer immediately prior to the assay.

-

Stability: Unstable. The half-life in pH 7.5 buffer at 25°C is approximately 12–24 hours. Discard unused working solutions.

Quality Control: The "Background Check" Workflow

Before running valuable samples, validate the substrate integrity using this self-validating protocol.

Protocol: Substrate Integrity Test

-

Blank Preparation: Pipette 100 µL of assay buffer (e.g., 100 mM HEPES, pH 7.5) into a microplate well.

-

Substrate Addition: Add the substrate to a final concentration of 1 mM (e.g., 5 µL of 20 mM stock).

-

Measurement: Immediately measure Absorbance at 405 nm.

-

Criteria:

-

OD < 0.05: Pass. Substrate is intact.

-

OD > 0.10: Fail. Significant spontaneous hydrolysis has occurred. High background will compress the dynamic range of the assay.

-

Workflow Diagram: Stock Management

Caption: Figure 2. Optimized workflow for handling Suc-AAVA-pNA from arrival to assay execution, emphasizing the critical QC step.

Troubleshooting & FAQ

Q: Can I use water to make the stock solution if I sonicate it? A: No. Sonication might disperse the peptide temporarily, but it will not create a true solution. This leads to "false" enzyme inhibition data because the enzyme cannot access the precipitated substrate efficiently.

Q: My background absorbance is increasing over time in the plate. Why? A: This is likely due to the pH of your assay buffer. If your assay requires pH > 8.0, spontaneous hydrolysis is inevitable.

-

Solution: Run a "Substrate Only" control lane and subtract this slope from your enzyme data.

Q: Is Suc-Ala-Ala-Val-Ala-pNA specific only to Neutrophil Elastase?

A: While highly specific (

References

-

Bieth, J., et al. (1974). "The elasticolytic activity of human leukocyte elastase." Biochemical Medicine, 11(4), 350-357.

-

Nakajima, K., et al. (1979). "Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase." Journal of Biological Chemistry, 254(10), 4027-4032.

-

Sigma-Aldrich (Merck). "Product Information: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Analogous Handling)."

-

Bachem. "Technical Data Sheet: Suc-Ala-Ala-Val-Ala-pNA (CAS 108322-03-8)."[1][3]

-

Chem-Impex International. "Product Detail: Suc-Ala-Ala-Val-Ala-pNA."

Sources

Bacillus pumilus Alkaline Protease: Substrate Specificity & Kinetic Characterization

[1][2]

Executive Summary

Context: Bacillus pumilus alkaline proteases are high-value serine endopeptidases (EC 3.4.21.x) critical to the detergent, leather processing, and biopharmaceutical sectors.[1] Unlike generic subtilisins, B. pumilus variants often exhibit unique resilience to oxidative stress, high pH (9–11), and elevated temperatures (45–65°C).

Technical Core: This guide focuses on the molecular recognition capabilities of these enzymes. Success in application development—whether for fibrinolytic therapy or stain removal—hinges on selecting the correct substrate to map the enzyme's active site specificity. We analyze the transition from general protein substrates (Casein/Azocasein) to precise chromogenic peptides (Suc-AAPF-pNA) that allow for rigorous kinetic profiling (

Part 1: Mechanistic Architecture

The B. pumilus alkaline protease operates via a classic Charge Relay System typical of the subtilase superfamily. Understanding this mechanism is prerequisite to interpreting substrate hydrolysis data.

The Catalytic Machinery

-

Active Site: Contains the catalytic triad Asp32 - His64 - Ser221 (numbering based on subtilisin BPN' homology).

-

Mechanism:

-

Nucleophilic Attack: The hydroxyl group of Ser221, activated by His64, attacks the carbonyl carbon of the substrate's scissile bond (P1 residue).

-

Tetrahedral Intermediate: Stabilized by the "oxyanion hole" (Asn155 backbone amide).

-

Acyl-Enzyme Formation: The peptide bond breaks; the amine product is released.

-

Deacylation: A water molecule attacks the acyl-enzyme intermediate, releasing the carboxyl product and regenerating the enzyme.

-

Diagram: Catalytic Hydrolysis Workflow

Figure 1: Step-wise catalytic cycle of B. pumilus alkaline serine protease.

Part 2: Substrate Landscape & Specificity

Structural Specificity (The S1 Pocket)

The specificity of B. pumilus protease is dictated by the S1 binding pocket, which preferentially accommodates large hydrophobic or aromatic residues at the P1 position of the substrate.

-

Preferred P1 Residues: Phenylalanine (Phe), Tyrosine (Tyr), Leucine (Leu).

-

Secondary Preferences: Small aliphatic residues (Ala) are tolerated but show lower catalytic efficiency (

).

Substrate Selection Matrix

Researchers must select substrates based on the experimental goal: Screening vs. Characterization.

| Substrate Class | Specific Substrate | Application | Readout | Pros/Cons |

| Natural Protein | Casein / Azocasein | Routine Activity Assays | Absorbance (280nm / 440nm) | Pro: Cheap, mimics real-world digestion.Con: High batch variability; non-specific kinetics. |

| Natural Protein | Fibrin | Thrombolytic Screening | Lysis Zone (Plate) | Pro: Essential for therapeutic drug dev.Con: Difficult to quantify kinetically. |

| Natural Protein | Keratin Azure | Industrial (Dehairing) | Absorbance (595nm) | Pro: Specific for keratinases.Con: Insoluble; slow reaction kinetics. |

| Synthetic Peptide | Suc-AAPF-pNA | Kinetic ( | Absorbance (410nm) | Pro: Precise; maps S1-S4 specificity.Con: Expensive; hydrolyzes spontaneously at high pH >11. |

| Synthetic Peptide | Glu-Ala-Ala-Ala-pNA | Elastase-like Activity | Absorbance (410nm) | Pro: Tests for broader specificity.Con: Lower affinity for B. pumilus protease. |

Part 3: Experimental Protocols

Protocol A: Quantitative Activity Assay (Casein-Folin Method)

Purpose: To determine the proteolytic activity units (U/mL) of a crude or purified preparation. Principle: Hydrolysis of casein releases tyrosine-containing peptides, which react with Folin-Ciocalteu reagent to form a blue complex (Abs 660nm).

Reagents

-

Substrate: 1.0% (w/v) Casein in 50 mM Glycine-NaOH buffer (pH 10.0). Note: Heat to 80°C to dissolve, then cool.

-

Stop Solution: 10% (w/v) Trichloroacetic Acid (TCA).

-

Color Reagent: 0.5 M Sodium Carbonate (

) and Folin-Ciocalteu Reagent (diluted 1:3).

Workflow Diagram

Figure 2: Standard Operating Procedure for Caseinolytic Activity Assay.

Calculation

-

Unit Definition: One unit is the amount of enzyme that releases 1 µg of Tyrosine per minute under assay conditions.[2]

Protocol B: Kinetic Characterization (Synthetic Substrate)

Purpose: To determine

Methodology

-

Preparation: Prepare a 100 mM stock of Suc-AAPF-pNA in DMSO.

-

Reaction Buffer: 50 mM Tris-HCl or Glycine-NaOH, pH 9.0–10.0, containing 2 mM

(calcium often stabilizes B. pumilus proteases). -

Assay:

-

Data Analysis:

-

Use the extinction coefficient of p-nitroaniline (

) to convert Abs/min to M/min. -

Plot

vs. [S] using non-linear regression (Michaelis-Menten).

-

Expected Kinetic Values (Reference Range)

- (Suc-AAPF-pNA): 0.5 – 2.0 mM

-

: 500 – 900

-

Note: Values vary by strain (e.g., B. pumilus MK6-5).

Part 4: Specialized Applications

Fibrinolytic Activity (Therapeutic)

B. pumilus proteases (e.g., strain 2.g) show promise as thrombolytic agents.

-

Substrate: Fibrin plates (plasminogen-free to verify direct fibrinolysis).

-

Specificity: High affinity for fibrin; often higher specificity than collagen or albumin, reducing side effects in wound debridement.

-

Validation: Compare lysis zones against a Urokinase or Plasmin standard.

Keratinolytic Activity (Industrial)

Used in leather dehairing and feather meal processing.

-

Substrate: Keratin Azure or native feather meal.

-

Critical Factor: The presence of reducing agents (e.g., 5 mM DTT or Sodium Sulfite) often enhances activity by 2-3 fold by reducing disulfide bridges in the substrate, making it accessible to the protease.

References

-